Moschamine

Descripción

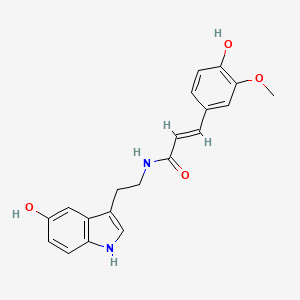

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHKJYWENWLOMY-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172925 | |

| Record name | N-Feruloyl serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moschamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

193224-22-5, 68573-23-9 | |

| Record name | Feruloylserotonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193224-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Feruloyl serotonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193224225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRYPTAMINE, N-FERULOYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Feruloyl serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Feruloyl Serotonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-FERULOYL SEROTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PP8322487 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moschamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

115 - 117 °C | |

| Record name | Moschamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Moschamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moschamine (B1676759), also known as N-feruloylserotonin, is a naturally occurring phenylpropenoic acid amide found in various plants, including Centaurea cyanus (cornflower).[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of this compound, with a focus on its serotoninergic, cyclooxygenase (COX) inhibitory, and anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action.

Core Mechanisms of Action

This compound exerts its biological effects through multiple pathways, primarily targeting the serotonergic system, cyclooxygenase enzymes, and key regulators of inflammation.

Serotoninergic Activity

This compound has been demonstrated to interact with the serotonergic system, specifically by targeting 5-HT1 receptors.[1] This interaction leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Signaling Pathway: 5-HT1 Receptor-Mediated cAMP Inhibition

Caption: this compound binds to and activates 5-HT1 receptors, leading to the inhibition of adenylyl cyclase and reduced cAMP production.

Cyclooxygenase (COX) Inhibition

This compound is a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain.

Signaling Pathway: COX Inhibition

Caption: this compound inhibits both COX-1 and COX-2, blocking the synthesis of prostaglandins from arachidonic acid.

Anti-inflammatory Activity via SIRT1/FOXO1/NF-κB Pathway

Recent studies have elucidated an additional anti-inflammatory mechanism of this compound. It has been shown to stimulate sirtuin 1 (SIRT1), which in turn promotes the activity of forkhead box protein O1 (FOXO1) and suppresses the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is crucial in modulating the expression of pro-inflammatory genes.

Signaling Pathway: SIRT1/FOXO1/NF-κB Modulation

Caption: this compound activates SIRT1, leading to the activation of FOXO1 and the inhibition of the pro-inflammatory NF-κB pathway.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activities of this compound.

Table 1: Serotoninergic and Cyclooxygenase Inhibitory Activities of this compound

| Activity | Target | Concentration | Inhibition (%) | p-value | Reference |

| Serotoninergic | Forskolin-stimulated cAMP formation | 10 µmol L⁻¹ | 25 | < 0.015 | |

| Cyclooxygenase | COX-1 | 0.1 µmol L⁻¹ | 58 | < 0.012 | |

| Cyclooxygenase | COX-2 | 0.1 µmol L⁻¹ | 54 | < 0.014 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Forskolin-Stimulated cAMP Formation Assay

Objective: To determine the effect of this compound on intracellular cAMP levels.

Experimental Workflow

Caption: Workflow for the forskolin-stimulated cAMP formation assay.

Methodology:

-

Cell Culture: Opossum kidney (OK) cells are cultured in appropriate media until they reach a suitable confluency.

-

Pre-incubation: Cells are pre-incubated with this compound at a concentration of 10 µmol L⁻¹ for a specified period.

-

Stimulation: Forskolin is added to the cell culture to stimulate adenylyl cyclase and induce cAMP production.

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive enzyme immunoassay (EIA) or a similar detection method.

-

Data Analysis: The percentage inhibition of forskolin-stimulated cAMP formation by this compound is calculated by comparing the cAMP levels in this compound-treated cells to those in control cells (treated with forskolin alone).

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.

Experimental Workflow

Caption: Workflow for the cyclooxygenase (COX) inhibition assay.

Methodology:

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are prepared in a suitable buffer.

-

Incubation: The enzymes are incubated with this compound at a concentration of 0.1 µmol L⁻¹ for a defined period to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: The reaction is stopped after a specific time by adding a suitable quenching agent.

-

Product Quantification: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) or other sensitive detection methods like LC-MS.

-

Data Analysis: The percentage inhibition of COX-1 and COX-2 activity by this compound is determined by comparing the amount of PGE2 produced in the presence and absence of the inhibitor.

SIRT1 Activation Assay

Objective: To assess the ability of this compound to activate SIRT1 deacetylase activity.

Experimental Workflow

Caption: Workflow for the SIRT1 activation assay.

Methodology:

-

Reagent Preparation: Recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate, and NAD+ are prepared in an appropriate assay buffer.

-

Reaction Setup: The reaction is initiated by combining SIRT1, the substrate, NAD+, and varying concentrations of this compound in a microplate well.

-

Incubation: The reaction mixture is incubated at 37°C to allow for enzymatic deacetylation.

-

Development: A developer solution is added to the wells, which generates a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The activation of SIRT1 by this compound is determined by comparing the fluorescence signal in the presence of this compound to the basal enzyme activity.

NF-κB Inhibition Assay

Objective: To determine the effect of this compound on NF-κB activation.

Experimental Workflow

Caption: Workflow for the NF-κB inhibition assay.

Methodology:

-

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured and pre-treated with various concentrations of this compound. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce NF-κB activation.

-

Nuclear Extraction: Following treatment, nuclear extracts are prepared from the cells to isolate the nuclear proteins, including the translocated NF-κB.

-

NF-κB DNA Binding Assay: The activity of NF-κB (specifically the p65 subunit) in the nuclear extracts is quantified using a transcription factor assay kit, which is typically an ELISA-based method that measures the binding of NF-κB to a consensus DNA sequence.

-

Data Analysis: The inhibition of NF-κB activation by this compound is calculated by comparing the NF-κB DNA binding activity in this compound-treated cells to that in cells stimulated with LPS alone.

Conclusion

This compound is a multifaceted compound with a complex mechanism of action that encompasses serotoninergic modulation, direct inhibition of key inflammatory enzymes, and regulation of a critical anti-inflammatory signaling pathway. Its ability to inhibit 5-HT1 receptor-mediated cAMP formation, block COX-1 and COX-2 activity, and activate the SIRT1/FOXO1/NF-κB pathway underscores its potential as a therapeutic agent for a range of conditions, particularly those with an inflammatory component. This in-depth technical guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound.

References

- 1. N-Feruloylserotonin inhibits lipopolysaccharide-induced inflammation via SIRT1-stimulated FOXO1 and NF-κB signaling pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Cornflower Extract Containing N-Feruloylserotonin Reduces Inflammation in Human Skin by Neutralizing CCL17 and CCL22 and Inhibiting COX-2 and 5-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Moschamine: A Technical Guide

Introduction

Moschamine, a naturally occurring phenylpropenoic acid amide, has garnered significant interest within the scientific community for its diverse biological activities. Also known as N-feruloylserotonin, this compound is found in a variety of plant species, notably in the seeds of safflower (Carthamus tinctorius) and the flowers of cornflower (Centaurea cyanus).[1][2] Its discovery has paved the way for investigations into its therapeutic potential, particularly its anti-inflammatory and serotoninergic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C20H20N2O4 | [3] |

| Molecular Weight | 352.39 g/mol | [3] |

| CAS Number | 193224-22-5 | [3] |

| Appearance | Solid | |

| IUPAC Name | (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |

Experimental Protocols: Isolation and Purification

The isolation of this compound from natural sources typically involves a multi-step process of extraction, fractionation, and purification. The following protocols are based on methodologies reported for its successful isolation from safflower seed meal.

Protocol 1: Extraction and Fractionation of this compound from Safflower Seed Meal

This protocol details the initial extraction and subsequent liquid-liquid partitioning to obtain a crude extract enriched with this compound.

1. Materials and Equipment:

-

Dried and powdered safflower (Carthamus tinctorius) seed meal

-

100% Ethanol (B145695)

-

n-Hexane

-

Ethyl acetate (B1210297)

-

Distilled water

-

Reflux apparatus

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

2. Procedure:

-

Extraction:

-

Weigh 0.3 kg of powdered safflower seed meal.

-

Perform reflux extraction with 100% ethanol at a solid-to-liquid ratio of 1:15 (g/mL) for 1 hour.

-

Repeat the extraction process three times.

-

Combine the filtrates from all extractions.

-

-

Concentration:

-

Evaporate the combined ethanol filtrate to dryness under vacuum at 60°C using a rotary evaporator.

-

-

Solvent Partitioning:

-

Dissolve the resulting residue in 500 mL of 80% methanol.

-

Perform liquid-liquid extraction with n-hexane to remove nonpolar impurities. Discard the n-hexane phase.

-

Evaporate the methanol phase to dryness.

-

Dissolve the residue in 300 mL of ethyl acetate.

-

Wash the ethyl acetate phase with 300 mL of distilled water.

-

Collect the ethyl acetate phase, which now contains the crude this compound extract.

-

Protocol 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes the final purification step to isolate high-purity this compound from the crude extract.

1. Materials and Equipment:

-

Crude this compound extract (from Protocol 1)

-

Chloroform (CHCl3)

-

Methanol (MeOH)

-

0.1 M Hydrochloric acid (HCl)

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

HPLC system for purity analysis

2. Procedure:

-

Solvent System Preparation:

-

Prepare a two-phase solvent system by mixing CHCl3, methanol, and 0.1 M HCl in a volume ratio of 1:1:1.

-

Thoroughly equilibrate the mixture in a separatory funnel at room temperature and separate the upper and lower phases just before use.

-

-

HSCCC Separation:

-

Use the upper phase of the solvent system as the stationary phase and the lower phase as the mobile phase.

-

Dissolve 40 mg of the dried crude sample in 10 mL of the upper phase to prepare the sample solution.

-

Perform the HSCCC separation under optimized conditions.

-

-

Fraction Collection and Analysis:

-

Collect the fractions corresponding to the this compound peak.

-

Analyze the purity of the isolated this compound using HPLC.

-

Quantitative Data

The following tables summarize the quantitative data obtained during the isolation and purification of this compound.

Table 1: Yield and Purity of this compound from Safflower Seed Meal

| Parameter | Value | Reference |

| Starting Material | 40 mg crude sample | |

| Yield of N-feruloyl serotonin | 7.5 mg | |

| Purity of N-feruloyl serotonin | 98.8% |

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory properties through the inhibition of key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. It can suppress the transcriptional activity of activator protein-1 (AP-1) and the phosphorylation of signal transducer and activator of transcription (STAT)1/3.

Caption: this compound inhibits the NF-κB signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

This compound is a potent inhibitor of both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Caption: this compound inhibits COX-1 and COX-2 enzymes.

Spectroscopic Data

The structure of this compound is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H and 13C NMR Spectral Data of this compound

| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

| Indole Moiety | ||

| 2 | - | 123.0 |

| 3 | - | 112.1 |

| 3a | - | 127.8 |

| 4 | 7.01 (d, J=8.4 Hz) | 111.9 |

| 5 | - | 150.5 |

| 6 | 6.70 (dd, J=8.4, 2.4 Hz) | 112.2 |

| 7 | 6.80 (d, J=2.4 Hz) | 102.8 |

| 7a | - | 131.6 |

| 8 (CH2) | 2.91 (t, J=7.2 Hz) | 25.7 |

| 9 (CH2) | 3.55 (q, J=7.2 Hz) | 40.2 |

| NH-1 | 10.58 (s) | - |

| 5-OH | 8.65 (s) | - |

| Feruloyl Moiety | ||

| 1' | - | 126.9 |

| 2' | 6.88 (d, J=8.1 Hz) | 110.6 |

| 3' | - | 148.1 |

| 4' | - | 149.2 |

| 5' | 7.12 (d, J=1.8 Hz) | 116.0 |

| 6' | 6.98 (dd, J=8.1, 1.8 Hz) | 123.2 |

| 7' (CH) | 7.39 (d, J=15.6 Hz) | 141.5 |

| 8' (CH) | 6.45 (d, J=15.6 Hz) | 118.6 |

| 9' (C=O) | - | 166.4 |

| 3'-OCH3 | 3.82 (s) | 56.0 |

| 4'-OH | 9.55 (s) | - |

| NH | 8.15 (t, J=5.4 Hz) | - |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and aiding in structural elucidation. The fragmentation pattern of amides often involves cleavage adjacent to the carbonyl group and the nitrogen atom.

This compound represents a promising natural product with well-defined anti-inflammatory activities. The detailed protocols for its isolation and purification from safflower seed meal, utilizing techniques such as High-Speed Counter-Current Chromatography, provide a clear pathway for obtaining this compound for further research and development. The elucidation of its inhibitory effects on the NF-κB and COX signaling pathways offers a molecular basis for its therapeutic potential. The comprehensive spectroscopic data presented herein serves as a crucial reference for the identification and characterization of this compound. This technical guide provides a solid foundation for scientists and researchers to explore the full potential of this intriguing molecule.

References

The Biosynthesis of N-Feruloylserotonin in Plants: A Technical Guide for Researchers

Abstract

N-Feruloylserotonin (N-FS), a significant plant secondary metabolite, has garnered considerable attention within the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective activities. This technical guide provides an in-depth exploration of the biosynthesis of N-FS in plants, designed for researchers, scientists, and professionals in drug development. This document details the enzymatic pathway, presents quantitative data on enzyme kinetics and metabolite concentrations, outlines key experimental methodologies, and illustrates the regulatory signaling cascades involved.

Introduction

N-Feruloylserotonin is a phenylpropanoid amide synthesized in a variety of plant species, notably in the seeds of safflower (Carthamus tinctorius)[1][2]. It is formed through the condensation of serotonin (B10506) and ferulic acid[1][2]. The presence of N-FS and related compounds in plants is associated with defense mechanisms against pathogens and other environmental stressors[3]. The therapeutic potential of N-FS has spurred interest in understanding and potentially manipulating its biosynthetic pathway for enhanced production in plants or through synthetic biology approaches.

The Core Biosynthetic Pathway

The biosynthesis of N-FS is a multi-step process that involves the convergence of the tryptophan-derived serotonin pathway and the phenylpropanoid pathway. The synthesis is catalyzed by a series of three key enzymes: Tryptophan Decarboxylase (TDC), Tryptamine (B22526) 5-Hydroxylase (T5H), and Hydroxycinnamoyl-CoA:Serotonin N-(hydroxycinnamoyl)transferase (SHT)[1][3][4].

The pathway initiates with the decarboxylation of L-tryptophan to tryptamine, a reaction catalyzed by TDC. Subsequently, T5H hydroxylates tryptamine to produce serotonin (5-hydroxytryptamine). In a parallel pathway, ferulic acid, derived from the phenylpropanoid pathway, is activated to its CoA-thioester, feruloyl-CoA. The final and committing step in N-FS biosynthesis is the transfer of the feruloyl group from feruloyl-CoA to the amino group of serotonin, a reaction mediated by SHT[1].

Quantitative Data

Enzyme Kinetic Properties

The catalytic efficiency of the enzymes involved in N-FS biosynthesis is crucial for the accumulation of the final product. Tryptophan decarboxylase (TDC) is often considered a rate-limiting step due to its relatively high Kₘ for tryptophan in some species[4]. In contrast, tryptamine 5-hydroxylase (T5H) and serotonin N-hydroxycinnamoyl transferase (SHT) generally exhibit lower Kₘ values for their respective substrates, suggesting a more efficient conversion in the later stages of the pathway[4].

| Enzyme | Plant Species | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | Reference |

| TDC | Catharanthus roseus | Tryptophan | 72 | - | [4] |

| Oryza sativa (Rice) | Tryptophan | 690 | - | [4] | |

| SHT | Capsicum annuum (Pepper) | Serotonin | 73 | - | [2] |

| Capsicum annuum (Pepper) | Tyramine | 1165 | - | [2] | |

| Capsicum annuum (Pepper) | p-Coumaroyl-CoA | 3.5 | - | [2] | |

| Capsicum annuum (Pepper) | Feruloyl-CoA | 5.2 | - | [2] | |

| Nicotiana tabacum (Tobacco) | Tyramine | - | - | [5] | |

| Nicotiana tabacum (Tobacco) | Feruloyl-CoA | <2.5 | - | [5] |

Note: '-' indicates data not available in the cited sources.

Quantification of N-Feruloylserotonin in Plants

The concentration of N-FS varies significantly among plant species and tissues. Safflower seeds are a particularly rich source. The development of transgenic plants has demonstrated the feasibility of engineering enhanced N-FS production.

| Plant Material | Compound | Concentration | Reference |

| Carthamus tinctorius (Safflower) Seed Hull | N-Feruloylserotonin | 7.29 mg/g DW | [6] |

| N-p-Coumaroylserotonin | 4.11 mg/g DW | [6] | |

| Wild-type Oryza sativa (Rice) Roots | Total Serotonin Derivatives | 0.44 µg/g FW | [2] |

| Transgenic Oryza sativa (Rice) expressing Pepper SHT (Roots) | Total Serotonin Derivatives | 0.52 µg/g FW | [2] |

| Transgenic Oryza sativa (Rice) expressing Pepper SHT (Shoots, tyramine-fed) | Total Serotonin Derivatives | 3.54 µg/g FW | [2] |

DW: Dry Weight, FW: Fresh Weight

Experimental Protocols

Heterologous Expression and Purification of Recombinant SHT

This protocol provides a general workflow for the production of recombinant SHT for biochemical characterization.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues known to express SHT (e.g., pepper fruits). First-strand cDNA is synthesized using a reverse transcriptase.

-

PCR Amplification: The full-length coding sequence of the SHT gene is amplified by PCR using gene-specific primers.

-

Cloning into Expression Vector: The amplified SHT fragment is cloned into a suitable E. coli expression vector, such as pET-28a, which allows for the expression of an N-terminal His₆-tagged fusion protein.

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a liquid culture, which is grown to an optimal density before inducing protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: Cells are harvested and lysed. The His₆-tagged SHT is purified from the soluble protein fraction using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

-

Protein Dialysis and Storage: The purified protein is dialyzed against a suitable buffer to remove imidazole (B134444) and stored at -80°C.

Enzyme Activity Assay for SHT

Principle: The activity of SHT is determined by measuring the formation of N-FS from serotonin and feruloyl-CoA. The product can be quantified using High-Performance Liquid Chromatography (HPLC).

Reaction Mixture:

-

100 mM Potassium phosphate (B84403) buffer (pH 7.5)

-

1 mM Dithiothreitol (DTT)

-

50 µM Feruloyl-CoA

-

500 µM Serotonin

-

Purified recombinant SHT enzyme (1-5 µg)

Procedure:

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at 30°C for 30 minutes.

-

The reaction is terminated by adding an equal volume of methanol (B129727) or by acidification.

-

The mixture is centrifuged to pellet any precipitated protein.

-

The supernatant is filtered and analyzed by HPLC.

Quantification of N-Feruloylserotonin by HPLC-MS/MS

Principle: Reversed-phase HPLC coupled with tandem mass spectrometry (MS/MS) provides a highly sensitive and selective method for the quantification of N-FS in plant extracts.

Sample Preparation:

-

Plant tissue is freeze-dried and ground to a fine powder.

-

The powder is extracted with a suitable solvent, such as 80% methanol, often with sonication or shaking.

-

The extract is centrifuged, and the supernatant is collected.

-

The supernatant is filtered through a 0.22 µm syringe filter prior to injection into the HPLC system.

HPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over a specified time.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for N-FS and an internal standard are monitored for quantification. For N-FS, this could be m/z 353.2 → 161.1.

Regulatory Signaling Pathways

The biosynthesis of N-FS is tightly regulated by various signaling pathways, often in response to biotic and abiotic stresses. The plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA) are key players in these regulatory networks.

Jasmonate and Salicylate Crosstalk

Jasmonates are known to induce the expression of genes involved in secondary metabolism, including those in the phenylpropanoid and alkaloid pathways. Treatment of plants with methyl jasmonate (MeJA) has been shown to enhance the expression of genes encoding MYB transcription factors, which in turn can regulate the expression of biosynthetic genes. Salicylic acid often acts antagonistically to the jasmonate pathway, providing a mechanism for fine-tuning the plant's defense responses.

Role of MYB Transcription Factors

MYB transcription factors are a large family of regulatory proteins in plants that play crucial roles in controlling the expression of genes involved in secondary metabolism. Specific R2R3-MYB transcription factors have been identified as regulators of the phenylpropanoid pathway. In safflower, several MYB transcription factors have been shown to be induced by MeJA and are positively correlated with the expression of genes involved in flavonoid glycoside biosynthesis, a pathway related to N-FS biosynthesis. It is highly probable that specific MYB factors also directly bind to the promoter regions of the TDC, T5H, and SHT genes to modulate their transcription in response to developmental and environmental cues.

Conclusion and Future Perspectives

The biosynthesis of N-Feruloylserotonin in plants is a well-defined pathway involving enzymes from both the tryptophan-dependent serotonin and the phenylpropanoid pathways. Significant progress has been made in identifying the key genes and enzymes, and in elucidating their biochemical properties. The ability to produce N-FS in transgenic organisms opens up avenues for its sustainable production for pharmaceutical and nutraceutical applications.

Future research should focus on a more comprehensive characterization of SHT enzymes from a wider range of plant species to understand the diversity in substrate specificity and catalytic efficiency. A deeper understanding of the transcriptional regulation of the N-FS biosynthetic pathway, including the identification of specific transcription factors and their binding sites, will be critical for developing targeted strategies to enhance N-FS production in plants. Furthermore, elucidating the precise physiological roles of N-FS in plant defense will provide valuable insights into plant-pathogen interactions.

References

- 1. [PDF] Cloning and characterization of a hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase induced in response to UV-C and wounding from Capsicum annuum. | Semantic Scholar [semanticscholar.org]

- 2. Production of Coumaroylserotonin and Feruloylserotonin in Transgenic Rice Expressing Pepper Hydroxycinnamoyl-Coenzyme A:Serotonin N-(Hydroxycinnamoyl)transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and Characterization of Recombinant Protein Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Purification, characterization and partial amino acid sequencing of hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase from tobacco cell-suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Moschamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moschamine (B1676759), also known as N-feruloylserotonin, is a naturally occurring alkaloid and polyphenol found in various plants, including the seeds of the safflower (Carthamus tinctorius)[1]. Chemically, it is an amide formed between serotonin (B10506) and ferulic acid[1]. This compound has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its underlying signaling pathways and the experimental methodologies used for its characterization and evaluation.

Chemical Structure and Properties

This compound is systematically named (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide[2][3][4]. The defining feature of its structure is the presence of a serotonin moiety linked to a ferulic acid moiety via an amide bond. The molecule possesses an E-configuration at the carbon-carbon double bond of the ferulic acid portion.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below. While the synthesis of this compound has been confirmed using various spectroscopic methods, detailed experimental spectra are not widely available in the public domain. The data presented here is a compilation from various sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀N₂O₄ | [2][4] |

| Molecular Weight | 352.39 g/mol | [2][4] |

| Appearance | Solid | [4] |

| Melting Point | 115-117 °C | [4] |

| Solubility | Soluble in DMSO | |

| Predicted logP | 2.91 |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Observed Features |

| ¹H-NMR | Data not available in searched literature. |

| ¹³C-NMR | Data not available in searched literature. |

| IR (Infrared) Spectroscopy | Characteristic peaks expected for O-H, N-H, C=O (amide), C=C, and aromatic C-H bonds. |

| Mass Spectrometry (MS) | Expected [M+H]⁺ ion at m/z 353.1496. Fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the serotonin and ferulic acid moieties. |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and neuroprotective properties. These effects are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of pro-inflammatory mediators. This is achieved through the modulation of the following signaling pathways:

-

NF-κB Signaling Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous inflammatory genes.

-

AP-1 Signaling Pathway: It also suppresses the activation of Activator Protein-1 (AP-1), another critical transcription factor involved in inflammation.

-

STAT1/3 Signaling Pathway: this compound has been found to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 1 and 3 (STAT1/3).

-

Cyclooxygenase (COX) Inhibition: this compound directly inhibits the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Figure 1: this compound's inhibition of NF-κB, AP-1, and STAT1/3 signaling pathways.

Serotoninergic Activity

This compound interacts with the serotonergic system, specifically by inhibiting 5-HT1 receptors. This leads to a decrease in forskolin-stimulated cAMP formation.

Figure 2: Mechanism of this compound's serotoninergic activity.

Neuroprotective Effects

This compound has demonstrated neuroprotective effects by mitigating oxidative stress and apoptosis in neuronal cells. This is achieved through the regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Figure 3: Neuroprotective mechanism of this compound via MAPK pathway inhibition.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of this compound.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.

Methodology:

-

Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

-

Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.

-

Incubation: The enzyme is pre-incubated with various concentrations of this compound (or a vehicle control) for a defined period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

-

Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is stopped by adding a solution of stannous chloride.

-

Quantification: The amount of prostaglandin (B15479496) E₂ (PGE₂) produced is quantified using a specific enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The concentration of this compound that causes 50% inhibition of COX activity (IC₅₀) is calculated from the dose-response curve.

Figure 4: Experimental workflow for the COX inhibition assay.

Serotonin 5-HT1A Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor are prepared.

-

Assay Buffer: An appropriate assay buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).

-

Competition Binding: In a 96-well plate, the prepared membranes are incubated with a radiolabeled 5-HT1A receptor ligand (e.g., [³H]8-OH-DPAT) and increasing concentrations of this compound.

-

Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

-

Filtration and Washing: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand. The filters are then washed with cold assay buffer.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Figure 5: Experimental workflow for the 5-HT1A receptor binding assay.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential, particularly in the areas of inflammation and neuroprotection. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, AP-1, STAT1/3, and MAPK, makes it an attractive candidate for further drug development. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the pharmacological properties of this compound and explore its potential clinical applications. Future research should focus on obtaining detailed spectroscopic data to facilitate its unambiguous identification and characterization, as well as on conducting in vivo studies to validate its therapeutic efficacy and safety.

References

- 1. N-Feruloylserotonin - Wikipedia [en.wikipedia.org]

- 2. Production of Coumaroylserotonin and Feruloylserotonin in Transgenic Rice Expressing Pepper Hydroxycinnamoyl-Coenzyme A:Serotonin N-(Hydroxycinnamoyl)transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.pdx.edu [web.pdx.edu]

- 4. N-Feruloyl Serotonin | C20H20N2O4 | CID 5969616 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide (N-Feruloylserotonin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, commonly known as N-Feruloylserotonin, is a naturally occurring phenolic amide found in various plants, most notably in the seeds of safflower (Carthamus tinctorius L.). This compound, formed by the amide linkage of serotonin (B10506) and ferulic acid, has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] Possessing antioxidant, anti-inflammatory, anti-tumor, and neuroprotective properties, N-Feruloylserotonin presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the characterization of N-Feruloylserotonin, including its physicochemical properties, detailed spectroscopic data, experimental protocols for its synthesis and purification, and an exploration of its known signaling pathway interactions.

Physicochemical and Spectroscopic Characterization

N-Feruloylserotonin is an off-white to pale brown powder. A summary of its key physicochemical and spectroscopic data is presented below for easy reference.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀N₂O₄ | [3] |

| Molar Mass | 352.39 g/mol | [3] |

| Melting Point | 110-114 °C | |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) | |

| Appearance | Off-White to Pale Brown Powder |

Spectroscopic Data

The structural elucidation of N-Feruloylserotonin has been confirmed by ¹H and ¹³C NMR spectroscopy. The following data were obtained in DMSO-d₆ at 600 MHz.

| ¹H NMR (DMSO-d₆, 600 MHz) | ¹³C NMR (DMSO-d₆, 150 MHz) | ||

| Chemical Shift (δ) ppm | Multiplicity, J (Hz) | Atom Assignment | Chemical Shift (δ) ppm |

| 10.55 | s | H-1 (indole NH) | 172.1 |

| 8.15 | t, 5.5 | H-8' (amide NH) | 148.8 |

| 7.35 | d, 15.8 | H-7' | 148.0 |

| 7.15 | d, 8.4 | H-4 (indole) | 140.2 |

| 7.09 | d, 1.9 | H-2' | 131.1 |

| 7.03 | d, 2.3 | H-2 (indole) | 127.8 |

| 6.95 | dd, 8.4, 1.9 | H-6' | 123.4 |

| 6.77 | d, 8.2 | H-5' | 123.0 |

| 6.71 | dd, 8.4, 2.3 | H-6 (indole) | 117.8 |

| 6.59 | d, 15.8 | H-8' | 115.9 |

| 3.81 | s | OCH₃ | 112.4 |

| 3.42 | q, 6.8 | H-8 (indole ethyl) | 111.9 |

| 2.76 | t, 7.4 | H-7 (indole ethyl) | 111.6 |

| 109.2 | |||

| 102.7 | |||

| 55.9 | |||

| 40.5 | |||

| 25.5 |

High-resolution mass spectrometry with a UPLC-Q-TOF-MS/MS system has been utilized to confirm the molecular weight and fragmentation pattern of N-Feruloylserotonin. The primary cleavage occurs at the amide bond and within the serotonin and ferulic acid moieties, providing characteristic fragment ions for identification.

The FT-IR spectrum of N-Feruloylserotonin displays characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

~3400-3200 cm⁻¹: O-H and N-H stretching vibrations, indicative of the phenolic hydroxyl and indole/amide N-H groups.[4]

-

~1650 cm⁻¹: C=O stretching of the amide I band.

-

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~1270 cm⁻¹: C-O stretching of the aryl ether.

Experimental Protocols

Chemical Synthesis of N-Feruloylserotonin

A common method for the chemical synthesis of N-Feruloylserotonin involves the amidation of an activated ferulic acid derivative with serotonin.[2]

Workflow for Chemical Synthesis

Caption: Chemical synthesis of N-Feruloylserotonin.

Protocol:

-

Activation of Ferulic Acid:

-

Dissolve ferulic acid and N-hydroxysuccinimide (NHS) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution and stir at room temperature for several hours to form the feruloyl-N-hydroxysuccinimide ester.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

-

Amide Coupling:

-

To the filtrate containing the activated ferulic acid, add a solution of serotonin hydrochloride and a base (e.g., triethylamine) in DMF.

-

Stir the reaction mixture at room temperature overnight.

-

-

Purification:

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure N-Feruloylserotonin.

-

Purification from Safflower Seed Meal

N-Feruloylserotonin can be efficiently purified from safflower seed meal using High-Speed Counter-Current Chromatography (HSCCC).

Workflow for Purification from Safflower Seeds

Caption: Purification of N-Feruloylserotonin from safflower.

Protocol:

-

Extraction:

-

Defat safflower seed meal with a non-polar solvent like hexane.

-

Extract the defatted meal with ethanol or methanol under reflux.

-

Concentrate the extract under reduced pressure to obtain a crude extract.

-

-

HSCCC Purification:

-

Prepare a two-phase solvent system, for example, chloroform-methanol-water.

-

Dissolve the crude extract in the stationary phase of the solvent system.

-

Perform HSCCC separation using the appropriate mobile phase.

-

Collect fractions and monitor by TLC or HPLC.

-

Combine fractions containing pure N-Feruloylserotonin and evaporate the solvent.

-

Biological Activity and Signaling Pathways

N-Feruloylserotonin exhibits a range of biological activities by modulating key cellular signaling pathways.

Anti-inflammatory Activity

N-Feruloylserotonin demonstrates significant anti-inflammatory effects by targeting the MAPK and NF-κB signaling pathways. It has been shown to down-regulate the phosphorylation of key kinases in the MAPK cascade and inhibit the activation of the NF-κB transcription factor, a central regulator of inflammation.[5] Additionally, it can stimulate sirtuin 1 (SIRT1), which in turn promotes the forkhead box protein O1 (FOXO1) and suppresses the NF-κB pathway.

Simplified Anti-inflammatory Signaling of N-Feruloylserotonin

Caption: N-Feruloylserotonin's anti-inflammatory mechanism.

Neuroprotective Effects and PI3K/Akt Pathway

N-Feruloylserotonin has shown promise in neuroprotection, partly through its influence on the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation. By modulating this pathway, N-Feruloylserotonin may protect neuronal cells from damage. It has been observed to decrease the phosphorylation of Akt, a key downstream effector of PI3K.[6]

N-Feruloylserotonin and the PI3K/Akt Signaling Pathway

Caption: Modulation of the PI3K/Akt pathway by N-Feruloylserotonin.

Conclusion

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a multifaceted natural product with significant therapeutic potential. This guide provides a foundational understanding of its chemical and biological characteristics, offering valuable information for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into its mechanisms of action and preclinical studies are warranted to fully explore its clinical applications.

References

- 1. N-Feruloylserotonin - Wikipedia [en.wikipedia.org]

- 2. Production of Coumaroylserotonin and Feruloylserotonin in Transgenic Rice Expressing Pepper Hydroxycinnamoyl-Coenzyme A:Serotonin N-(Hydroxycinnamoyl)transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Feruloyl Serotonin | CymitQuimica [cymitquimica.com]

- 4. FT-IR characteristics, phenolic profiles and inhibitory potential against digestive enzymes of 25 herbal infusions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Feruloyl Serotonin Attenuates Neuronal Oxidative Stress and Apoptosis in Aβ25–35-Treated Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pharmacological Profile of Moschamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moschamine (B1676759), a naturally occurring phenylpropenoic acid amide also known as N-feruloylserotonin, has emerged as a compound of interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, with a focus on its interactions with serotonergic and inflammatory pathways. While research has highlighted its potential, this document also underscores the existing gaps in quantitative data, particularly regarding receptor binding affinities, functional potencies, and detailed pharmacokinetic parameters. The information herein is intended to serve as a foundational resource for researchers in drug discovery and development, summarizing key findings and outlining detailed experimental methodologies for the assays cited in the literature.

Introduction

This compound is a natural alkaloid and polyphenol found in various plants, including Centaurea cyanus (cornflower) and safflower seeds.[1][2] Chemically, it is an amide formed between the neurotransmitter serotonin (B10506) and the phenolic compound ferulic acid.[2] Initial investigations into its biological effects have revealed a range of activities, including serotoninergic, anti-inflammatory, and antiproliferative properties.[1][3] This guide synthesizes the available data on its mechanism of action, focusing on its effects on key signaling pathways and enzyme systems.

Pharmacodynamics

This compound's pharmacodynamic effects are primarily attributed to its interaction with serotonin receptors and its potent inhibition of cyclooxygenase (COX) enzymes. It also modulates key inflammatory signaling pathways.

Serotonergic Activity

This compound exhibits activity at serotonin receptors, with evidence pointing towards an interaction with the 5-HT1 receptor subtype. In studies using opossum kidney (OK) cells, this compound was shown to inhibit forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) formation. This effect suggests an interaction with Gαi-coupled receptors, such as the 5-HT1 receptor, which are known to inhibit adenylyl cyclase.

Table 1: Functional Activity of this compound at Serotonin Receptors

| Assay | Cell Line | Agonist | This compound Concentration | % Inhibition of cAMP Formation | Reference |

|---|

| cAMP Formation Assay | OK (Opossum Kidney) | Forskolin (B1673556) | 10 µmol L⁻¹ | 25% (p < 0.015) | |

The inhibition of cAMP formation by this compound was reversed by the 5-HT1 antagonists NAN-190 and spiperone, further supporting the involvement of 5-HT1 receptors in its mechanism of action. However, specific binding affinity data (Ki values) and a full dose-response curve to determine an IC50 value for cAMP inhibition are not currently available in the reviewed literature.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of downstream inflammatory signaling pathways.

This compound is a potent inhibitor of both COX-1 and COX-2 enzymes. In one study, at a concentration of 0.1 µmol L⁻¹, it demonstrated substantial inhibition of both isoforms. Another study investigating a cornflower extract containing N-feruloylserotonin (this compound) also reported significant COX-2 inhibition.

Table 2: Cyclooxygenase (COX) Inhibitory Activity of this compound

| Enzyme | This compound Concentration | % Inhibition | Reference |

|---|---|---|---|

| COX-1 | 0.1 µmol L⁻¹ | 58% (p < 0.012) | |

| COX-2 | 0.1 µmol L⁻¹ | 54% (p < 0.014) | |

| COX-2 | 0.0001%* | 55% |

*Note: This concentration corresponds to the amount of N-feruloylserotonin in a 0.01% cornflower extract.

Specific IC50 values for COX-1 and COX-2 inhibition by purified this compound are not available in the reviewed literature.

This compound has been shown to suppress the expression of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound inhibited the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) by downregulating the expression of COX-2, microsomal prostaglandin E2 synthase-1 (mPGES-1), and inducible nitric oxide synthase (iNOS).

This anti-inflammatory effect is mediated through the inhibition of several key signaling pathways:

-

AP-1 and STAT1/3: this compound significantly inhibits the transcriptional activity of activator protein-1 (AP-1) and the phosphorylation of signal transducer and activator of transcription 1 (STAT1) and STAT3.

-

MAPK Pathway: The compound has been observed to inhibit the phosphorylation of p38 mitogen-activated protein kinase (p38) and extracellular signal-regulated kinase (ERK), while having no effect on c-Jun N-terminal kinase (JNK).

Antiproliferative Activity

This compound has demonstrated cytotoxic effects against several human cancer cell lines, including glioblastoma (U251MG, T98G), cervix adenocarcinoma (HeLa), breast adenocarcinoma (MCF7), skin epidermoid carcinoma (A431), and colon cancer (CaCo-2) cells, with a reported IC50 of 81.0 μM for these cell lines.

Pharmacokinetics

The oral bioavailability of this compound has been assessed in mice; however, specific pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and AUC are not detailed in the available literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and a general workflow for a key experimental protocol.

Caption: Proposed signaling pathways of this compound.

Caption: General workflow for a COX inhibition assay.

Detailed Experimental Protocols

The following are generalized protocols for key experiments based on standard methodologies in the field. The specific details of the protocols used in the cited literature for this compound were not fully available.

Cyclooxygenase (COX) Inhibitory Activity Assay

-

Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins (B1171923) by COX-1 and COX-2 enzymes.

-

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin (cofactor)

-

Arachidonic acid (substrate)

-

This compound and control inhibitors (e.g., celecoxib, indomethacin)

-

Stop solution (e.g., 1 M HCl)

-

Prostaglandin E2 (PGE2) ELISA kit

-

-

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, hematin, and the respective COX enzyme in a microplate.

-

Add various concentrations of this compound or control inhibitors to the wells. A vehicle control (e.g., DMSO) should also be included.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

cAMP Formation Inhibition Assay

-

Principle: This assay quantifies the ability of a compound to inhibit the production of cAMP, typically stimulated by forskolin, which directly activates adenylyl cyclase.

-

Materials:

-

A suitable cell line expressing the target receptor (e.g., OK cells for 5-HT1 receptors)

-

Cell culture medium

-

Forskolin

-

This compound and control compounds

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Lysis buffer

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

-

-

Procedure:

-

Seed the cells in a multi-well plate and grow to a suitable confluency.

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with various concentrations of this compound or control compounds in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (typically at its EC80-EC90) and incubate for a specified time (e.g., 15-30 minutes).

-

Terminate the stimulation and lyse the cells according to the cAMP detection kit protocol.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

In Vivo Oral Bioavailability Study (General Protocol)

-

Principle: This study determines the fraction of an orally administered drug that reaches the systemic circulation.

-

Materials:

-

Laboratory animals (e.g., mice)

-

This compound formulation for oral and intravenous (IV) administration

-

Dosing vehicles

-

Blood collection supplies (e.g., heparinized capillaries, tubes)

-

Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)

-

-

Procedure:

-

Fast the animals overnight prior to dosing.

-

Divide the animals into two groups: one for oral administration and one for IV administration.

-

Administer a known dose of this compound to each group via the respective route.

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

-

Process the blood samples to obtain plasma and store them frozen until analysis.

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

-

Construct a plasma concentration-time curve for both oral and IV routes.

-

Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both oral (AUC_oral) and IV (AUC_iv) administration.

-

Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100.

-

Conclusion

This compound presents a compelling pharmacological profile with activities that span serotonergic modulation and potent anti-inflammatory effects. Its ability to interact with 5-HT1 receptors and inhibit COX enzymes, as well as key inflammatory signaling molecules like AP-1, STAT1/3, p38, and ERK, highlights its potential as a lead compound for the development of novel therapeutics. However, a significant lack of quantitative data, including receptor binding affinities, functional potencies (IC50/EC50 values), and detailed pharmacokinetic parameters, currently limits a full understanding of its therapeutic potential and safety profile. Further in-depth studies are warranted to elucidate these quantitative aspects and to fully map the signaling cascades it modulates. The protocols and information provided in this guide aim to facilitate such future research endeavors.

References

- 1. Inhibitory effect of this compound isolated from Carthamus tinctorius on LPS-induced inflammatory mediators via AP-1 and STAT1/3 inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cis-Moschamine | 193224-24-7 | Benchchem [benchchem.com]

Moschamine as a Modulator of Mitochondrial Superoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial superoxide (B77818), a primary reactive oxygen species (ROS), is a critical signaling molecule implicated in a myriad of cellular processes and pathologies. Its precise regulation is paramount for cellular health, and its dysregulation is a hallmark of numerous diseases. Moschamine (B1676759), an indole (B1671886) alkaloid, has demonstrated effects on mitochondrial function, including the induction of apoptosis through the dysregulation of the mitochondrial membrane potential. This technical guide explores the hypothesized role of this compound as a modulator of mitochondrial superoxide, providing a framework for its investigation. This document details potential signaling pathways, summarizes relevant quantitative data, and provides comprehensive experimental protocols for researchers to validate and expand upon this hypothesis.

Introduction

Mitochondria are the primary source of cellular energy and are also the main producers of reactive oxygen species (ROS), with superoxide (O₂⁻) being the principal ROS generated by the electron transport chain (ETC). While excessive ROS can lead to oxidative damage, at physiological levels, mitochondrial superoxide acts as a crucial signaling molecule, modulating pathways involved in inflammation, cell proliferation, and apoptosis. The intricate control of mitochondrial superoxide levels is therefore a key aspect of cellular homeostasis.

This compound is a naturally occurring indole alkaloid with known biological activities, including cyclooxygenase (COX) inhibition and effects on cancer cell proliferation. Notably, studies have shown that this compound can induce apoptosis in glioblastoma cells by disrupting the mitochondrial membrane potential. This observation provides a compelling rationale to investigate this compound's potential role as a direct modulator of mitochondrial superoxide production, which could, in turn, influence downstream signaling pathways. This guide presents a hypothesized mechanism of action for this compound's effect on mitochondrial superoxide and provides the necessary technical information for its experimental validation.

Proposed Signaling Pathways of this compound Action

Based on the established role of mitochondria in apoptosis and ROS signaling, we propose two interconnected pathways through which this compound may exert its effects by modulating mitochondrial superoxide levels.

This compound-Induced Mitochondrial ROS and Apoptosis

One plausible mechanism is that this compound interacts with components of the mitochondrial electron transport chain, leading to an increase in superoxide production. This surge in mitochondrial ROS can lead to oxidative stress, a decrease in the mitochondrial membrane potential (ΔΨm), and the subsequent release of pro-apoptotic factors like cytochrome c into the cytoplasm. This initiates the caspase cascade, ultimately leading to programmed cell death.

Figure 1: Proposed pathway of this compound-induced apoptosis via mitochondrial superoxide.

This compound and the Nrf2 Antioxidant Response Pathway

Alternatively, this compound could act as an inhibitor of basal mitochondrial superoxide production. A reduction in the basal levels of mitochondrial ROS could disrupt the normal redox signaling required for cellular homeostasis. Another possibility is that a transient increase in mitochondrial superoxide, induced by this compound, could activate the Keap1-Nrf2 signaling pathway. Under basal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This would represent a cellular protective response to the initial insult.

Figure 2: Hypothesized activation of the Nrf2 pathway by this compound-induced mitochondrial superoxide.

Quantitative Data Presentation

The following tables summarize the known quantitative data for this compound and provide representative data that could be obtained from the experimental protocols detailed in this guide.

| Parameter | Concentration | % Inhibition | p-value |

| Cyclooxygenase-I (COX-I) Inhibition | 0.1 µmol L⁻¹ | 58% | < 0.012 |

| Cyclooxygenase-II (COX-II) Inhibition | 0.1 µmol L⁻¹ | 54% | < 0.014 |

| Forskolin-stimulated cAMP Formation | 10 µmol L⁻¹ | 25% | < 0.015 |

| Table 1: Reported Biological Activities of this compound.[1] |

| Assay | Control | This compound-Treated |

| MitoSOX Red Fluorescence (Arbitrary Units) | 100 ± 15 | 250 ± 30 |

| JC-1 Red/Green Fluorescence Ratio | 5.2 ± 0.8 | 1.8 ± 0.3 |

| Nuclear Nrf2 Protein Level (Fold Change) | 1.0 | 3.5 ± 0.5 |

| Table 2: Representative Hypothetical Data from In Vitro Assays. |

Experimental Protocols

To investigate the effects of this compound on mitochondrial superoxide, the following detailed experimental protocols are provided.

References

An In-depth Technical Guide to the Preliminary In Vitro Studies of N-Feruloylserotonin

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Feruloylserotonin (FS), a naturally occurring phenolic amide synthesized from serotonin (B10506) and ferulic acid, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries.[1] Found in sources such as safflower seeds, cornflower, and Leuzea carthamoides, FS has demonstrated a range of promising biological activities in preliminary in vitro studies.[2] This technical guide provides a comprehensive overview of the foundational in vitro research on N-Feruloylserotonin, with a focus on its antioxidant, neuroprotective, and anti-inflammatory properties. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on N-Feruloylserotonin, highlighting its efficacy in various experimental models.

Table 1: In Vitro Free Radical Scavenging Activity of N-Feruloylserotonin [2][3]

| Assay Type | IC₅₀ (µM) of N-Feruloylserotonin | IC₅₀ (µM) of Ascorbic Acid (Standard) |

| DPPH Radical Scavenging | 6.19 | 9.19 |

| Hydroxyl Radical (•OH) Scavenging | >80% scavenging at 5 µM | Not Reported |

| Superoxide (B77818) Anion (O₂•⁻) Scavenging | Not Reported | Not Reported |

Table 2: Neuroprotective Effect of N-Feruloylserotonin on Aβ₂₅₋₃₅-Induced Cytotoxicity in SH-SY5Y Cells [2]

| Treatment Group | Concentration | Cell Viability (%) |

| Control (untreated) | - | 100 |

| Aβ₂₅₋₃₅ | 50 µM | 66 |

| Aβ₂₅₋₃₅ + N-Feruloylserotonin | 1 µM | Not Reported |

| Aβ₂₅₋₃₅ + N-Feruloylserotonin | 2.5 µM | Not Reported |

| Aβ₂₅₋₃₅ + N-Feruloylserotonin | 5 µM | Recovered towards control |

Note: Cytotoxicity of N-Feruloylserotonin alone was observed at concentrations above 10 µM.

Table 3: Anti-inflammatory Effects of N-Feruloylserotonin in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Effect of N-Feruloylserotonin Treatment |

| Reactive Oxygen Species (ROS) | Significantly attenuated |

| Nitric Oxide (NO) | Significantly attenuated |

| Prostaglandin E₂ (PGE₂) | Significantly attenuated |

Experimental Protocols

This section details the methodologies employed in the key in vitro studies of N-Feruloylserotonin.

Free Radical Scavenging Assays

These assays assess the direct antioxidant capacity of N-Feruloylserotonin.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A solution of DPPH in methanol (B129727) is prepared.

-

Various concentrations of N-Feruloylserotonin are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

-

-

Hydroxyl Radical (•OH) Scavenging Assay:

-

Hydroxyl radicals are generated via a Fenton-type reaction (e.g., FeSO₄ and H₂O₂).

-

A detection molecule (e.g., salicylic (B10762653) acid) is used, which reacts with hydroxyl radicals to produce a colored product.

-

N-Feruloylserotonin is added to the reaction mixture.

-

The absorbance of the colored product is measured to determine the extent of hydroxyl radical scavenging.

-

-

Superoxide Anion (O₂•⁻) Scavenging Assay:

-

Superoxide anions are generated, for example, by a phenazine (B1670421) methosulfate-NADH system.

-

Nitroblue tetrazolium (NBT) is used as an indicator, which is reduced by superoxide anions to form a colored formazan (B1609692) product.

-

The ability of N-Feruloylserotonin to inhibit the formation of the formazan product is measured spectrophotometrically.

-

Neuroprotection Assays in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurodegenerative diseases.

-

Cell Culture and Treatment:

-

SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cells are seeded in multi-well plates and allowed to adhere.

-

To induce neurotoxicity, cells are treated with amyloid-beta peptide 25-35 (Aβ₂₅₋₃₅).

-

For neuroprotection assessment, cells are pre-treated with various concentrations of N-Feruloylserotonin for a specified duration before the addition of Aβ₂₅₋₃₅.

-

-

Cell Viability Assay (MTT Assay):

-

After treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify cell viability.

-

-

Measurement of Intracellular Reactive Oxygen Species (ROS):

-

Cells are treated as described above.

-

The cells are then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe.

-

DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry to quantify intracellular ROS levels.

-

Anti-inflammatory Assays in RAW 264.7 Macrophages

RAW 264.7 murine macrophages are a common model to study inflammatory responses.

-

Cell Culture and Stimulation:

-

RAW 264.7 cells are cultured in an appropriate medium.

-

To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS).

-

The effect of N-Feruloylserotonin is assessed by treating the cells with various concentrations of the compound before or concurrently with LPS stimulation.

-

-

Nitric Oxide (NO) Production Assay (Griess Test):

-